2-Amino-1-(azepan-1-yl)-3-phenylpropan-1-one

Catalog No.
S12315787
CAS No.
M.F
C15H22N2O
M. Wt
246.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-(azepan-1-yl)-3-phenylpropan-1-one

Product Name

2-Amino-1-(azepan-1-yl)-3-phenylpropan-1-one

IUPAC Name

2-amino-1-(azepan-1-yl)-3-phenylpropan-1-one

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

InChI

InChI=1S/C15H22N2O/c16-14(12-13-8-4-3-5-9-13)15(18)17-10-6-1-2-7-11-17/h3-5,8-9,14H,1-2,6-7,10-12,16H2

InChI Key

IOJCWKJNLPDBKG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C(CC2=CC=CC=C2)N

2-Amino-1-(azepan-1-yl)-3-phenylpropan-1-one is a chemical compound characterized by its unique structure, which includes an azepane ring and an amino group. This compound belongs to the class of phenylpropanones, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for 2-Amino-1-(azepan-1-yl)-3-phenylpropan-1-one is C15H22N2O, and it has a molecular weight of approximately 250.35 g/mol.

Typical of amines and ketones. Key reactions include:

  • Reductive Amination: The conversion of ketones to amines can be achieved through reductive amination, where 2-Amino-1-(azepan-1-yl)-3-phenylpropan-1-one can be synthesized from corresponding ketones using reducing agents like sodium cyanoborohydride
    1
    .
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The amino group can undergo acylation to form amides, which may enhance the compound's biological activity.

2-Amino-1-(azepan-1-yl)-3-phenylpropan-1-one exhibits significant biological properties. Research indicates that compounds with similar structures often demonstrate:

  • Antidepressant Effects: Compounds with amino and phenyl groups are frequently investigated for their potential antidepressant properties.
  • Neuroprotective Activity: Some studies suggest that related compounds may protect neuronal cells from damage, indicating potential use in treating neurodegenerative diseases.

The synthesis of 2-Amino-1-(azepan-1-yl)-3-phenylpropan-1-one can be achieved through several methods:

  • Reductive Amination: A common method involves the reaction of an appropriate ketone with an azepane derivative in the presence of a reducing agent such as sodium cyanoborohydride
    1
    .
  • Amine Alkylation: Azepane can be alkylated with appropriate alkyl halides to introduce the azepane moiety before further functionalization.
  • Multi-step Synthesis: Starting from simpler precursors, multi-step synthetic routes can lead to the final product through various transformations including condensation and reduction steps.

2-Amino-1-(azepan-1-yl)-3-phenylpropan-1-one has several potential applications:

  • Pharmaceutical Development: It may serve as a lead compound for developing new antidepressants or neuroprotective agents.
  • Chemical Research: This compound can be used in studies focused on understanding the structure-activity relationship in drug design.

Interaction studies involving 2-Amino-1-(azepan-1-yl)-3-phenylpropan-1-one typically focus on its binding affinity to various receptors or enzymes. Preliminary studies suggest that similar compounds may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in mood regulation and cognitive function.

Several compounds share structural similarities with 2-Amino-1-(azepan-1-yl)-3-phenylpropan-1-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-3-methylphenolContains a methyl groupKnown for analgesic properties
2-Amino-N-benzylpropanamideBenzyl substitutionExhibits anti-inflammatory effects
4-Amino-N-(4-methylphenyl)butanamideButanamide chainPotential use in treating obesity

These compounds highlight the diversity within the class of amino phenylpropanoids while emphasizing the unique attributes of 2-Amino-1-(azepan-1-yl)-3-phenylpropan-1-one, particularly its azepane ring which may confer distinct pharmacological properties.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

246.173213330 g/mol

Monoisotopic Mass

246.173213330 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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